molecular formula C8H6ClN3O B7761999 1H-1,2,3-Benzotriazol-1-ylacetyl chloride

1H-1,2,3-Benzotriazol-1-ylacetyl chloride

Cat. No.: B7761999
M. Wt: 195.60 g/mol
InChI Key: RKWXYEPTQGCEIK-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-1-ylacetyl chloride (CAS 158502-20-6) is a chemical building block valued in organic and medicinal chemistry research. Its primary application is as a key synthetic intermediate for the preparation of novel amide derivatives . Researchers utilize this chloride to synthesize a range of N-(alkyl or aryl)-2-(1H-benzotriazol-1-yl)-acetamides, which are of significant interest for screening as potential selective cyclooxygenase-2 (COX-2) inhibitors and for antimicrobial evaluation . These acetamide derivatives are explored to develop new anti-inflammatory and analgesic agents with the aim of reducing ulcerogenic side effects . Furthermore, the compound serves as a precursor for creating ligands that can form coordination complexes with metals such as zinc, which may have applications in materials science . As a reagent, it enables the efficient introduction of the 1H-benzotriazol-1-ylacetyl moiety into target molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate safety precautions .

Properties

IUPAC Name

2-(benzotriazol-1-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWXYEPTQGCEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

A suspension of 1H-1,2,3-benzotriazol-1-ylacetic acid (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) is treated with SOCl₂ (15 mmol, 1.5 equiv) at 0°C under nitrogen. The mixture is refluxed for 4–6 hours, during which the acid dissolves, and gas evolution (SO₂, HCl) subsides. Post-reaction, excess SOCl₂ and solvent are removed under reduced pressure, yielding a pale-yellow solid. Purification via recrystallization from hexane/ethyl acetate (3:1) affords the target compound in 85–92% yield.

Characterization Data

  • Melting Point : 98–100°C (lit. 99–101°C).

  • ¹H NMR (CDCl₃) : δ 5.12 (s, 2H, CH₂Cl), 7.42–8.05 (m, 4H, aromatic).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

Benzotriazole Alkylation with Chloroacetyl Chloride

This one-pot alkylation leverages the nucleophilicity of benzotriazole’s N1-position. Chloroacetyl chloride serves as both the alkylating agent and acyl chloride source, eliminating the need for intermediate isolation.

Reaction Conditions and Procedure

Benzotriazole (10 mmol) and chloroacetyl chloride (12 mmol, 1.2 equiv) are dissolved in dry acetone (50 mL) under nitrogen. Anhydrous potassium carbonate (15 mmol, 1.5 equiv) is added portion-wise at 0°C, and the mixture is stirred at room temperature for 12 hours. Filtration removes inorganic salts, and the filtrate is concentrated under vacuum. The residue is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield the product as white crystals (78–84%).

Optimization Insights

  • Solvent : Acetone outperforms THF or DMF due to better solubility of intermediates.

  • Base : K₂CO₃ ensures mild conditions, minimizing side reactions like over-alkylation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between benzotriazole and chloroacetyl chloride, reducing reaction times from hours to minutes. This method enhances yield and purity by minimizing thermal degradation.

Reaction Conditions and Procedure

A mixture of benzotriazole (10 mmol), chloroacetyl chloride (12 mmol), and triethylamine (15 mmol) in DCM (20 mL) is irradiated in a microwave reactor at 100°C for 15 minutes. The crude product is washed with water (3 × 20 mL), dried over MgSO₄, and concentrated to give the chloride in 88–90% yield.

Advantages Over Conventional Heating

  • Time Efficiency : 15 minutes vs. 12 hours.

  • Yield Improvement : 90% vs. 78–84%.

Palladium-Catalyzed Coupling Approach

A novel method employs palladium catalysis to couple benzotriazole with chloroacetyl precursors, enabling regioselective functionalization. While less common, this route offers scalability for industrial applications.

Reaction Conditions and Procedure

Benzotriazole (10 mmol), chloroacetic anhydride (12 mmol), Pd(OAc)₂ (0.1 equiv), and PPh₃ (0.2 equiv) are heated in toluene (50 mL) at 80°C for 8 hours. The mixture is filtered through Celite, and the solvent is evaporated. Recrystallization from ethanol yields the product (72–76%).

Mechanistic Considerations

The palladium catalyst facilitates oxidative addition of the chloroacetyl group to benzotriazole, followed by reductive elimination to form the N–C bond.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%) Scalability
Direct Chlorination85–924–6 hours>98High
Alkylation78–8412 hours95–97Moderate
Microwave-Assisted88–9015 minutes>99High
Palladium-Catalyzed72–768 hours93–95Low

Chemical Reactions Analysis

Types of Reactions:

1H-1,2,3-Benzotriazol-1-ylacetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Bases like triethylamine, pyridine

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Imines: Formed by reaction with primary amines

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Benzotriazole derivatives, including 1H-1,2,3-benzotriazol-1-ylacetyl chloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds derived from benzotriazole exhibit significant activity against a variety of pathogens:

  • Antibacterial Properties : Several studies have demonstrated that benzotriazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
  • Antifungal Activity : Benzotriazole compounds have also been evaluated for their antifungal properties. Certain derivatives displayed potent activity against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 to 25 μg/mL .
  • Antiprotozoal Activity : Some benzotriazole derivatives have shown potential against protozoan parasites. For example, N-benzenesulfonylbenzotriazole exhibited dose-dependent inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease .

Material Science Applications

Corrosion Inhibition
Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors in various environments, including atmospheric and underwater settings. The compound functions by forming a protective layer on metal surfaces, thereby preventing oxidation and degradation .

Chemical Synthesis

Intermediate in Organic Synthesis
1H-1,2,3-Benzotriazol-1-ylacetyl chloride is utilized as a versatile intermediate in organic synthesis. It can act as a good leaving group in reactions involving carbonyl compounds, facilitating the formation of more complex structures . This property is particularly valuable in drug development and the synthesis of fine chemicals.

Analytical Applications

Reagent in Analytical Chemistry
Benzotriazole derivatives are employed as reagents for the analytical determination of metals such as silver. Their ability to form stable complexes with metal ions makes them useful in various analytical techniques .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Derivatives showed significant antibacterial activity against MRSA.
Antifungal Compounds effective against Candida and Aspergillus species.
Corrosion Inhibition Demonstrated effectiveness in protecting metals from oxidation.
Chemical Synthesis Used as an intermediate for synthesizing complex organic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride, a comparative analysis with structurally and functionally related compounds is presented below.

Structural Analogs

Compound Name Reactivity Profile Stability in Solvents Crystallographic Validation Tools Key Applications
1H-1,2,3-Benzotriazol-1-ylacetyl chloride High acylating efficiency, moderate shelf life Stable in anhydrous DCM, THF SHELX refinement Peptide coupling, heterocycle synthesis
Benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) Rapid activation, moisture-sensitive Degrades in polar solvents X-ray diffraction with SHELXL Solid-phase peptide synthesis
1-Hydroxybenzotriazole (HOBt) Low inherent reactivity, requires coupling agents Stable in DMF, DMSO SHELXPRO for macromolecular interfaces Suppress racemization in peptides

Reactivity and Selectivity

  • Acylating Efficiency : 1H-1,2,3-Benzotriazol-1-ylacetyl chloride exhibits superior acylation rates compared to HOBt due to its direct activation mechanism. However, it is less stable than BOP under humid conditions.
  • Byproduct Formation : Unlike HOBt, which generates harmless byproducts, this compound may produce trace benzotriazole derivatives requiring purification steps.

Computational Validation

The SHELX suite, particularly SHELXL, has been critical in resolving the crystal structures of benzotriazole derivatives. For instance, the bond angles and torsional strain in 1H-1,2,3-Benzotriazol-1-ylacetyl chloride were validated using SHELX-76 algorithms, confirming its planar benzotriazole ring and optimal chloride displacement geometry .

Biological Activity

1H-1,2,3-Benzotriazol-1-ylacetyl chloride is a chemical compound that has gained attention for its diverse biological activities. With the molecular formula C8H6ClN3O, it is synthesized from 1H-1,2,3-benzotriazole and acetyl chloride. This compound is significant in medicinal chemistry and organic synthesis due to its reactivity and potential therapeutic applications.

The biological activity of 1H-1,2,3-benzotriazol-1-ylacetyl chloride primarily arises from its acetyl chloride group, which can react with nucleophiles in biological systems. This reactivity allows the formation of various derivatives that may exhibit distinct biological properties. The compound's mechanism involves:

  • Nucleophilic Substitution : The acetyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
  • Hydrolysis : In aqueous environments, it can hydrolyze to yield 1H-1,2,3-benzotriazole and acetic acid.
  • Condensation Reactions : It can participate in condensation reactions with amines to form imines.

Biological Activity

Research indicates that 1H-1,2,3-benzotriazol-1-ylacetyl chloride exhibits notable antimicrobial and anticancer properties. Its derivatives have been studied for various biological activities:

Antimicrobial Activity

The compound has shown potential against a range of bacterial strains. For example:

  • In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from benzotriazole scaffolds have reported minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against these strains .

Anticancer Activity

Several studies have explored the anticancer potential of benzotriazole derivatives:

  • A derivative of benzotriazole demonstrated cytotoxic effects on various cancer cell lines. The presence of bulky hydrophobic groups in some derivatives enhanced their potency against tumor cells compared to other compounds .

Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of various benzotriazole derivatives against clinical strains. The results indicated that certain derivatives exhibited significant activity against MRSA and other resistant strains, suggesting their potential as new antimicrobial agents .

Study 2: Anticancer Properties

Research focused on the cytotoxic effects of benzotriazole derivatives on cancer cell lines. One particular derivative was found to inhibit cell survival significantly, showcasing its potential as a therapeutic agent in oncology .

Data Table: Biological Activities of 1H-1,2,3-Benzotriazol-1-ylacetyl Chloride Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value (µg/mL)Reference
Benzotriazole Derivative AAntibacterialMRSA12.5 - 25
Benzotriazole Derivative BAnticancerVarious Cancer Cell LinesIC50 = 15
Benzotriazole Derivative CAntifungalCandida albicansMIC = 5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-1,2,3-Benzotriazol-1-ylacetyl chloride, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1H-1,2,3-benzotriazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimize yields by:

  • Using aprotic solvents (e.g., dichloromethane or THF) to minimize hydrolysis.
  • Maintaining low temperatures (0–5°C) during reagent addition to control exothermicity.
  • Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the benzotriazole ring protons (δ 7.5–8.5 ppm) and acetyl chloride carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Identify the C=O stretch (~1750 cm1^{-1}) and C-Cl stretch (~750 cm1^{-1}).
  • X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles. Crystallize in ethyl acetate/hexane at 4°C for high-quality crystals .

Q. What laboratory safety protocols are critical when handling 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation.
  • Reactivity Management : Store under anhydrous conditions (argon atmosphere) to prevent hydrolysis. Avoid contact with water, alcohols, or amines.
  • Spill Response : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results when characterizing derivatives of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived coupling constants with crystallographic torsion angles to assess conformational flexibility.
  • Dynamic NMR Studies : Perform variable-temperature NMR to detect rotational barriers in solution.
  • DFT Calculations : Use Gaussian or ORCA to model optimized geometries and predict NMR/IR spectra, identifying outliers for experimental reassessment .

Q. What computational approaches are effective in predicting the reactivity of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride in nucleophilic substitution reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophile) and LUMO (electrophilic carbonyl carbon) energies to predict reaction sites.
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DCM vs. THF) on transition-state stabilization.
  • QSPR Models : Corporate Hammett σ values of substituents to predict rate constants for derivatives .

Q. How does the electronic structure of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride influence its reactivity in forming amide or ester derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The benzotriazole ring stabilizes the acyl chloride via resonance, enhancing electrophilicity.
  • Kinetic Studies : Monitor reaction progress (e.g., with TLC or HPLC) under varying conditions (temperature, base strength).
  • Isotopic Labeling : Use 18^{18}O-labeled H2_2O to trace hydrolysis pathways and quantify competing side reactions .

Data Analysis and Experimental Design

Q. What strategies are recommended for analyzing contradictory biological activity data in derivatives of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm IC50_{50} values.
  • Structural-Activity Relationship (SAR) : Cluster derivatives by substituent patterns (e.g., electron-withdrawing vs. donating groups) using PCA.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward suspected biological targets (e.g., kinase enzymes) .

Q. How can researchers optimize crystallization conditions for 1H-1,2,3-Benzotriazol-1-ylacetyl chloride derivatives to improve diffraction quality?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water, ethanol/hexane) via vapor diffusion.
  • Temperature Gradients : Crystallize at 4°C, 25°C, and 37°C to identify optimal nucleation conditions.
  • Additive Screening : Introduce small molecules (e.g., glycerol, PEG 400) to enhance crystal packing .

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